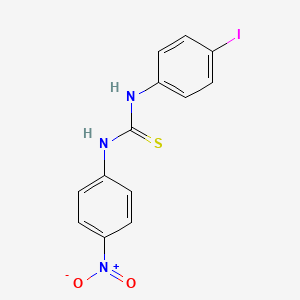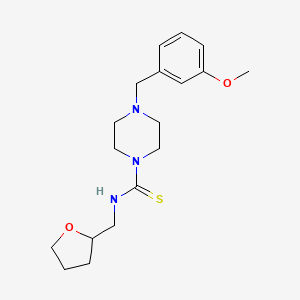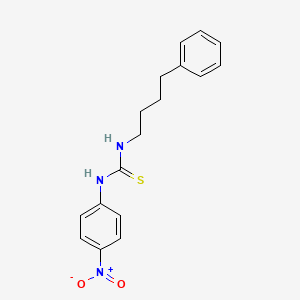![molecular formula C17H17F3N4O B4128922 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128922.png)
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its biochemical and physiological effects. It has been shown to have a low affinity for other receptors, indicating a high degree of selectivity for the dopamine D2 receptor. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise and targeted studies. However, its limited solubility in water may pose a challenge for certain experiments, and its potential side effects on other neurotransmitter systems should be taken into consideration.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies on its mechanism of action and potential side effects could lead to a better understanding of its therapeutic potential. Finally, the development of new analogs with improved pharmacokinetic properties could lead to more effective treatments for psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry for its potential as a therapeutic agent. It has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXPMINHUFNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)
![N,N'-bis[1-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B4128854.png)

![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4128861.png)
![N-(2-methoxy-4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4128868.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4128876.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4128900.png)
![N,N'-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]](/img/structure/B4128904.png)
![2-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4128912.png)

![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128942.png)